molecular formula C17H16BrN5O4 B15019944 (3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide

(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide

Cat. No.: B15019944
M. Wt: 434.2 g/mol
InChI Key: FCWIPLQVPUHMFK-UFFVCSGVSA-N
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Description

(3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a bromophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Amination: Conversion of the nitro group to an amino group.

    Formamidation: Formation of the formamido group.

    Coupling Reaction: Coupling of the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production.

    Purification Techniques: Using methods like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group.

    2-Thiophenemethylamine: A compound with a similar structure but different functional groups.

Uniqueness

(3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16BrN5O4

Molecular Weight

434.2 g/mol

IUPAC Name

3-amino-N-[(E)-[4-(2-bromoanilino)-4-oxobutan-2-ylidene]amino]-5-nitrobenzamide

InChI

InChI=1S/C17H16BrN5O4/c1-10(6-16(24)20-15-5-3-2-4-14(15)18)21-22-17(25)11-7-12(19)9-13(8-11)23(26)27/h2-5,7-9H,6,19H2,1H3,(H,20,24)(H,22,25)/b21-10+

InChI Key

FCWIPLQVPUHMFK-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N)/CC(=O)NC2=CC=CC=C2Br

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N)CC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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